molecular formula C19H22Cl2FN3O3 B000540 Besifloxacin hydrochloride CAS No. 405165-61-9

Besifloxacin hydrochloride

Cat. No. B000540
CAS RN: 405165-61-9
M. Wt: 430.3 g/mol
InChI Key: PMQBICKXAAKXAY-HNCPQSOCSA-N
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Description

Synthesis Analysis

The synthesis of besifloxacin hydrochloride involves several chemical reactions starting from basic fluoroquinolone structures, tailored to enhance its efficacy and safety profile. Although specific synthesis routes are proprietary, the process typically involves the introduction of a chloro group to the quinolone ring, enhancing its activity against a wide range of bacteria.

Molecular Structure Analysis

This compound's molecular structure is characterized by its fluoroquinolone core with additional modifications that contribute to its antibacterial activity and pharmacokinetic properties. The crystal structure analysis reveals that this compound crystallizes in space group P1, with strong hydrogen bonds forming a corrugated ladder-like chain along the a-axis. This structure contributes to its stability and activity against bacterial pathogens (Kaduk, Gates-Rector, & Blanton, 2023).

Scientific Research Applications

Enantiomeric Purity and Impurity Analysis

  • Chiral High-Performance Liquid Chromatography for Enantiomeric Impurity : Besifloxacin hydrochloride, a chiral fluoroquinolone for bacterial conjunctivitis, shows higher antibacterial activity in its R-enantiomer. Analytical methods like chiral high-performance liquid chromatography with precolumn derivatization are used for enantiomeric purity and impurity determination, crucial for quality control in clinical use (Wang et al., 2012).
  • UHPLC Determination of Enantiomers : Ultra-High-Performance Liquid Chromatography (UHPLC) studies the separation of R- and S-enantiomers of this compound on specialized columns. This method is validated according to ICH guidelines, underscoring its importance for ensuring the enantiomeric purity in bulk drugs and formulations (Ramisetti et al., 2017).

Analytical Method Development

  • Turbidimetric Microbiological Method for Quality Control : A miniaturized turbidimetric microbiological method, in line with Green Chemistry principles, has been developed for analyzing this compound in ophthalmic suspension. This environmentally friendly approach is crucial for ensuring the quality of this antimicrobial agent (Tótoli & Salgado, 2020).
  • Rapid HPLC-MS/MS Method for Quantification : A sensitive and selective liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of besifloxacin in rabbit plasma and ocular tissues. This facilitates pharmacokinetic studies, essential for understanding drug dynamics and distribution (Gu et al., 2016).

Drug Delivery Systems

  • Nanostructured Lipid Carriers for Enhanced Bioavailability : Cationic nanostructured lipid carriers (CNLC) have been developed to enhance the ocular bioavailability of this compound, addressing its low water solubility. This innovative delivery system shows promise in improving therapeutic efficacy (Baig et al., 2020).
  • In Situ Ophthalmic Gel Development : In situ gel formulations have been explored for this compound to improve corneal contact time and regulate drug release, thus enhancing ocular drug delivery and patient compliance (Polat & Ünal, 2022).

Anti-Inflammatory Properties

  • Inhibition of Pro-Inflammatory Cytokines : Besifloxacin demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines in human monocytes. This attribute may enhance its efficacy in ocular infections with an inflammatory component, suggesting a dual therapeutic action (Zhang & Ward, 2007).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data. This structural information is vital for understanding the drug's physical and chemical properties (Kaduk et al., 2023).

Mechanism of Action

Target of Action

Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

Besifloxacin inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, it impairs DNA replication, transcription, and repair . By inhibiting topoisomerase IV, it disrupts decatenation during cell division . This dual inhibition also slows down the development of bacterial resistance .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA synthesis and replication . This leads to the death of the bacteria, making Besifloxacin an effective bactericidal agent .

Pharmacokinetics

Besifloxacin achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration . It has a mean residence time in the conjunctiva of 4.7 hours . Its systemic exposure is negligible , indicating that it primarily acts at the site of administration.

Result of Action

The result of Besifloxacin’s action is the effective treatment of bacterial conjunctivitis . It has shown strong in vitro activity against many Gram-positive, Gram-negative, and anaerobic organisms, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis .

Action Environment

The action of Besifloxacin is influenced by the environment of the ocular surface. The drug is designed for topical administration, and its efficacy is maximized when it can achieve and maintain high concentrations at the site of infection . Factors such as tear production and ocular surface health may influence the drug’s action, efficacy, and stability .

Future Directions

Besifloxacin hydrochloride has shown promise in the treatment of bacterial conjunctivitis and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is some evidence to suggest that besifloxacin may provide an advantage over other current-generation fluoroquinolones in antimicrobial prophylaxis for ocular surgery .

properties

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBICKXAAKXAY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193529
Record name Besifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405165-61-9
Record name Besifloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BESIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does besifloxacin hydrochloride exert its antibacterial effect?

A1: this compound, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]

Q4: How stable is this compound under various storage conditions?

A4: Stability studies on this compound formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]

Q5: How do structural modifications of this compound influence its antibacterial activity?

A5: While specific SAR studies on this compound are limited in the provided papers, it is known that the R-enantiomer of this compound exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]

Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored various formulation strategies, including:

  • In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]
  • Nanostructured lipid carriers (NLCs): NLCs encapsulate this compound, enhancing its solubility, permeability, and controlled release. []
  • Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []
  • Liposomal gels: Liposomes loaded with this compound incorporated into a gel base can enhance drug penetration and prolong drug release. []

Q7: What is the pharmacokinetic profile of this compound following topical ocular administration?

A7: Topical ocular administration of this compound achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []

Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of this compound?

A9: In vitro studies have confirmed the potent antibacterial activity of this compound against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for this compound formulations compared to marketed eye drops. []

Q9: Are there any reported mechanisms of resistance to this compound?

A10: While this compound possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for this compound.

Q10: What analytical techniques are commonly employed to quantify this compound in formulations?

A10: Several analytical methods have been developed and validated for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound and its potential impurities. [, , , , , , , , , ]
  • UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying this compound in various matrices. [, , ]
  • Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of this compound. []
  • Fluorometric methods: These methods utilize the fluorescent properties of this compound for sensitive and specific quantitation. []

Q11: What are the key parameters evaluated during the validation of analytical methods for this compound?

A11: Validation studies for analytical methods quantifying this compound typically assess parameters such as:

  • Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]
  • Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]
  • Accuracy: Determining the closeness of measured values to the true value. [, , ]
  • Precision: Assessing the degree of agreement among individual test results. [, , ]
  • Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]
  • Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]

Q12: What are the advantages of using nanocarriers for ocular delivery of this compound?

A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:

  • Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like this compound, improving their solubility and enhancing corneal permeation. [, ]
  • Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]
  • Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]

Q13: How do different formulations impact the dissolution and solubility of this compound?

A14: Formulations like NLCs significantly improve the dissolution and solubility of this compound by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []

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